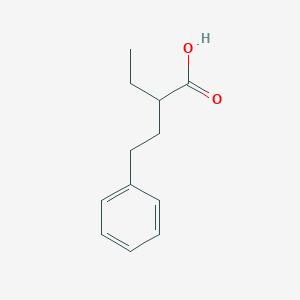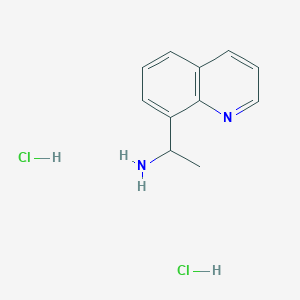
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as Isopropylphenidate or IPPH, is a synthetic stimulant compound. It is a derivative of the popular drug Ritalin, which is used to treat attention deficit hyperactivity disorder (ADHD). IPPH is a relatively new compound that has gained popularity among researchers due to its unique properties.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic routes and characterizations for compounds related to N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, emphasizing their structural analysis through techniques such as X-Ray crystallography, NMR spectroscopy, and mass spectroscopy. These studies contribute to the understanding of the molecular structure and properties essential for potential pharmaceutical applications. For example, the synthesis and characterization of pyrazole derivatives have been explored for their antitumor, antifungal, and antibacterial activities, indicating the importance of such compounds in drug discovery (Titi et al., 2020).
Biological Activities
Several studies have been conducted to explore the biological activities of compounds similar to N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, including their potential as pharmacological agents. These compounds have been investigated for their roles in modulating various biological targets and processes, such as orexin receptors, which are implicated in feeding behavior and the potential for treating binge eating disorders. Selective antagonism of these receptors suggests new therapeutic strategies for eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Drug Development
Research into related compounds has extended into drug development, including the exploration of chemokine receptor antagonists for their therapeutic uses. For instance, the development of dual CCR2/CCR5 chemokine receptor antagonists has shown promise in pharmacological profiles, suggesting potential applications in treating diseases associated with these receptors (Norman, 2011).
Novel Therapeutic Agents
The synthesis and pharmacological characterization of novel compounds, such as isoxazolopyridone derivatives, have been identified as antagonists for metabotropic glutamate receptor 7 (mGluR7), highlighting their potential as novel therapeutic agents for central nervous system disorders. This research underscores the ongoing effort to discover new drugs with specific mechanisms of action for the treatment of neurological conditions (Suzuki et al., 2007).
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-10(2)19-6-4-12(5-7-19)9-16-14(20)15(21)17-13-8-11(3)22-18-13/h8,10,12H,4-7,9H2,1-3H3,(H,16,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXYISAQZVOMCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)
![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)
![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
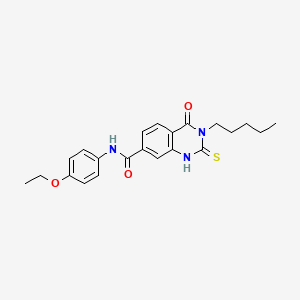
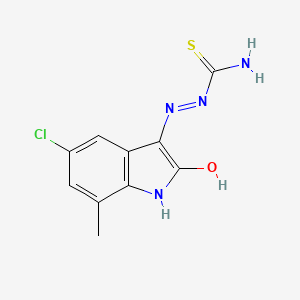
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
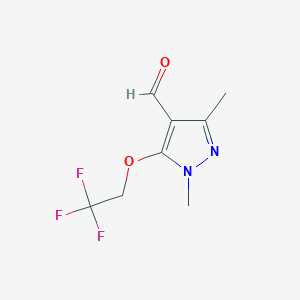
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)
